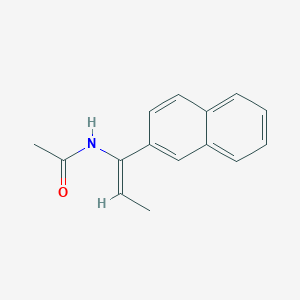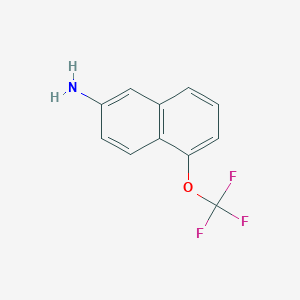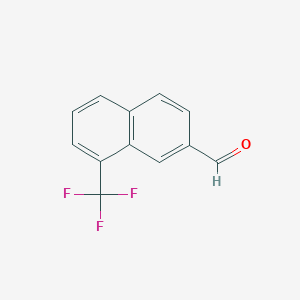![molecular formula C11H22ClNO B11882556 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework. This compound is known for its rigid and stable structure, which makes it an interesting subject for various scientific research applications. The spirocyclic structure combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. The complexity of the chemical synthesis of spirocyclic structures often requires the use of advanced catalysts and reaction conditions. For example, the olefin metathesis reaction using a Grubbs catalyst is one such method, although it is complex and expensive .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds .
Scientific Research Applications
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antituberculosis properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of M. tuberculosis, making it a promising target for the design of new antituberculosis drugs .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
3-oxa-9-azaspiro[5.5]undecane: Known for its applications in asymmetric catalysis and luminescent materials.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: Used in various chemical and biological studies.
Uniqueness
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H22ClNO |
|---|---|
Molecular Weight |
219.75 g/mol |
IUPAC Name |
9-methoxy-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11;/h10,12H,2-9H2,1H3;1H |
InChI Key |
ZEGPVZXUBCAECI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)



![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)
